molecular formula C9H12N4 B11812670 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile

2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile

Cat. No.: B11812670
M. Wt: 176.22 g/mol
InChI Key: ZWXPGQKCEMVVOS-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at position 2, a tert-butyl group at position 4, and a nitrile group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 2,4-dichloropyrimidine with tert-butylamine to introduce the tert-butyl group.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are carefully selected to ensure the highest efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an ATP mimetic, inhibiting tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

  • 2-Amino-4-methylpyrimidine-5-carbonitrile
  • 2-Amino-4-ethylpyrimidine-5-carbonitrile
  • 2-Amino-4-isopropylpyrimidine-5-carbonitrile

Comparison: Compared to its analogs, 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile is unique due to the steric hindrance provided by the tert-butyl group. This steric effect can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its specificity and efficacy in therapeutic applications .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-amino-4-tert-butylpyrimidine-5-carbonitrile

InChI

InChI=1S/C9H12N4/c1-9(2,3)7-6(4-10)5-12-8(11)13-7/h5H,1-3H3,(H2,11,12,13)

InChI Key

ZWXPGQKCEMVVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1C#N)N

Origin of Product

United States

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